molecular formula C18H20O B1360629 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898755-60-7

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone

Cat. No.: B1360629
CAS No.: 898755-60-7
M. Wt: 252.3 g/mol
InChI Key: HATVPCJIXUUWIW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone is a propiophenone derivative characterized by a 3,4-dimethylphenyl group attached to the propanone chain and a methyl substituent at the 4'-position of the phenyl ring. This structure confers unique physicochemical properties influenced by the electron-donating methyl groups, which enhance lipophilicity and stability compared to unsubstituted analogs.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATVPCJIXUUWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644825
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-60-7
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The table below summarizes key properties of 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone and its analogs:

Compound Name Substituents Molecular Weight Melting Point (°C) Rf Value (TLC) Solubility Key Applications
This compound 3,4-dimethylphenyl; 4'-methyl 266.34* Not reported Not reported Likely non-polar** Research chemical
3-(3-Chlorophenyl)-4'-methylpropiophenone 3-chlorophenyl; 4'-methyl 272.74 Not reported Not reported Moderate polarity Discontinued product
3-(4-Methoxyphenyl)-4'-trifluoromethylpropiophenone 4-methoxyphenyl; 4'-CF₃ 322.30 Not reported Not reported Polar solvents Lab research
4'-Methyl-3,4-dihydroxybenzophenone 3,4-dihydroxy; 4'-methyl 242.27 Not reported 0.87 (DCM/MeOH) DCM/MeOH (98:2) Pharmaceutical analysis (Tolcapone standard)

Calculated based on molecular formula. *Inferred from methyl substituents.

Key Observations:
  • Electron-Donating vs. The trifluoromethyl group in ’s compound significantly increases polarity, likely reducing melting points and enhancing solubility in polar solvents .
  • Functional Group Diversity: The dihydroxy groups in 4'-methyl-3,4-dihydroxybenzophenone () enable hydrogen bonding, making it suitable for pharmaceutical applications as a reference standard. In contrast, the target compound’s methyl groups may limit such interactions, directing its use toward materials science or synthetic intermediates .

Spectroscopic and Chromatographic Behavior

  • Rf Values: Pyrazoline derivatives with longer alkoxy chains (e.g., heptanoyloxy) exhibit higher Rf values (0.89) compared to butyloxy analogs (0.87), suggesting increased non-polarity with longer chains . By analogy, the target compound’s methyl groups may result in moderate Rf values in non-polar solvent systems.
  • NMR Shifts : Methyl groups typically produce upfield shifts in ¹H-NMR (δ 1.5–2.5 ppm) and ¹³C-NMR (δ 15–25 ppm). Chloro or trifluoromethyl substituents would cause downfield shifts due to electron withdrawal .

Stability and Reactivity

  • Methyl Substituents : The 3,4-dimethyl groups on the phenyl ring likely enhance steric hindrance and thermal stability compared to smaller substituents like methoxy or chloro.
  • Trifluoromethyl Group : The CF₃ group in ’s compound may increase resistance to metabolic degradation, a trait valuable in agrochemical or pharmaceutical contexts .

Biological Activity

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone, a compound belonging to the class of ketones, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O, and it features a ketone functional group attached to a phenyl ring with two methyl substitutions at the 3 and 4 positions. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H18O
Molecular Weight242.32 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that phenyl ketones can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro assays demonstrated that derivatives of phenyl ketones have varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

  • Case Study : A study evaluating the antimicrobial activity of related compounds found that modifications in the phenyl ring significantly influenced potency. The presence of electron-donating groups like methyl enhances lipophilicity, facilitating better penetration into bacterial cells .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line assays. Preliminary findings suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.

  • Research Findings : In a study involving colorectal cancer cell lines (Caco-2), treatment with the compound resulted in a significant reduction in cell viability (39.8% compared to untreated controls) at specific concentrations . This suggests a potential role in cancer therapy, particularly for targeting resistant cancer types.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (Cell Viability Reduction)
This compoundTBD39.8%
Compound A (similar structure)MIC = 16 µg/mL31.9%
Compound B (different substituents)MIC > 64 µg/mLNo significant effect

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